molecular formula C8H8N2O3 B11709693 N-(3-hydroxyphenyl)ethanediamide

N-(3-hydroxyphenyl)ethanediamide

Cat. No.: B11709693
M. Wt: 180.16 g/mol
InChI Key: SWGLFNHNPXNGSY-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)ethanediamide is an ethanediamide derivative featuring a 3-hydroxyphenyl group attached to the diamide backbone.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N'-(3-hydroxyphenyl)oxamide

InChI

InChI=1S/C8H8N2O3/c9-7(12)8(13)10-5-2-1-3-6(11)4-5/h1-4,11H,(H2,9,12)(H,10,13)

InChI Key

SWGLFNHNPXNGSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)ethanediamide typically involves the reaction of 3-hydroxyaniline with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxyphenyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(3-hydroxyphenyl)ethanediamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable in understanding biological pathways .

Medicine: Its structural features can be modified to create derivatives with enhanced pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)ethanediamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the amide group can participate in various non-covalent interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(3-Pyridinylmethyl)-N′-[3-(Trifluoromethyl)phenyl]ethanediamide
  • Structure : Features a pyridinylmethyl group and a trifluoromethylphenyl substituent .
  • Key Differences : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the hydroxyl group in N-(3-hydroxyphenyl)ethanediamide. Pyridine vs. phenyl rings alter electronic properties and binding affinities.
  • Applications: No specific biological data provided, but trifluoromethyl groups are common in pharmaceuticals for enhanced bioavailability.
3-Chloro-N-phenyl-phthalimide
  • Structure : Phthalimide core with a 3-chloro substituent on the phenyl ring .
  • Key Differences : The phthalimide core (vs. ethanediamide) and chloro substituent (vs. hydroxyl) make this compound more lipophilic.
  • Applications : Used in polymer synthesis (e.g., polyimides), highlighting how core structure dictates industrial vs. biomedical utility.
Ethanediamide, N-(3-hydroxyphenyl)-N'-[3-(phenylmethoxy)phenyl]
  • Structure : Contains a 3-hydroxyphenyl group and a 3-(phenylmethoxy)phenyl substituent .

Physicochemical Properties

  • Solubility : The hydroxyl group in this compound likely improves aqueous solubility vs. chloro or trifluoromethyl substituents.

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